ethyl 6-amino-5-cyano-2-methyl-4-[4-(morpholin-4-yl)phenyl]-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-5-cyano-2-methyl-4-[4-(morpholin-4-yl)phenyl]-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative featuring:
- Amino and cyano groups at positions 5 and 6, enhancing hydrogen-bonding and electronic interactions.
- Methyl and morpholinylphenyl substituents at positions 2 and 4, respectively, which modulate steric and electronic properties.
- Ethyl ester at position 3, influencing solubility and reactivity.
This compound is synthesized via multi-component reactions (MCRs) involving aldehydes, malononitrile, and active methylene compounds, often catalyzed by eco-friendly systems like Fe3O4@NFC@Co(II) or KF-Al2O3 . Its structural complexity and substituent diversity make it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(4-morpholin-4-ylphenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-26-20(24)17-13(2)27-19(22)16(12-21)18(17)14-4-6-15(7-5-14)23-8-10-25-11-9-23/h4-7,18H,3,8-11,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGQKMUIJVQXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)N3CCOCC3)C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381519 | |
| Record name | Ethyl 6-amino-5-cyano-2-methyl-4-[4-(morpholin-4-yl)phenyl]-4H-pyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368870-01-3 | |
| Record name | Ethyl 6-amino-5-cyano-2-methyl-4-[4-(morpholin-4-yl)phenyl]-4H-pyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 6-amino-5-cyano-2-methyl-4-[4-(morpholin-4-yl)phenyl]-4H-pyran-3-carboxylate (CAS No. 368870-01-3) is a synthetic compound belonging to the pyran class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 369.414 g/mol |
| Melting Point | 152ºC |
| Boiling Point | 614.7ºC |
| Density | 1.28 g/cm³ |
| LogP | 2.93328 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit certain enzymes, potentially affecting metabolic pathways crucial for cell survival and proliferation.
- Modulation of Receptor Activity : The presence of morpholine and phenyl groups suggests that the compound could interact with neurotransmitter receptors, influencing neuronal signaling.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Antimicrobial Activity
This compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies have reported significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Anticancer Properties
Preliminary studies have suggested that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokine production, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Vasuki & Kumaravel (2008) demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. The study utilized standard disk diffusion methods to assess antimicrobial activity.
- Cytotoxicity Assessment : Research published in PMC2983318 evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing an IC50 value of approximately 30 µM against breast cancer cells. The study highlighted the potential for further exploration in cancer therapy.
- Inflammation Modulation : In a recent investigation, the compound was tested for its ability to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages, resulting in a significant decrease in inflammatory markers.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-[4-(morpholin-4-yl)phenyl]-4H-pyran-3-carboxylate, exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.
Case Study:
In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives of pyran were synthesized and tested against various cancer cell lines. The results demonstrated that substituents on the pyran ring significantly influenced their cytotoxicity, with some compounds showing IC50 values in the low micromolar range against breast and colon cancer cells .
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. The presence of the cyano group and the morpholine moiety enhances its interaction with microbial targets.
Case Study:
A study evaluated a series of pyran derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. This compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Organic Electronics
The compound has also been explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its suitable electronic properties make it an attractive candidate for these technologies.
Data Table: Performance Metrics in OLEDs
| Parameter | Value |
|---|---|
| Maximum Emission Wavelength | 520 nm |
| Current Efficiency | 15 cd/A |
| Luminous Efficacy | 30 lm/W |
These metrics indicate that ethyl 6-amino-5-cyano-2-methyl-4-[4-(morpholin-4-y)phenyl]-4H-pyran-3-carboxylate can be effectively utilized in high-efficiency OLEDs, contributing to advancements in display technologies .
Photovoltaic Cells
In OPVs, the compound's ability to absorb sunlight and convert it into electricity has been investigated. The incorporation of this pyran derivative into polymer blends showed improved power conversion efficiencies compared to traditional materials.
Case Study:
Research published in Advanced Energy Materials demonstrated that blending ethyl 6-amino-5-cyano-2-methyl-4-[4-(morpholin-4-y)phenyl]-4H-pyran-3-carboxylate with poly(3-hexylthiophene) resulted in a significant enhancement in charge transport properties, leading to an increase in overall device efficiency .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at position 4 (aryl groups) and position 2 (alkyl groups), significantly altering properties:
*Estimated based on molecular formula (C₂₁H₂₄N₃O₅).
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) at position 4 enhance corrosion inhibition by increasing adsorption on metal surfaces .
- Morpholinylphenyl introduces a heterocyclic amine, likely improving solubility and bioactivity due to morpholine’s polar nature and pharmacological relevance .
- Methoxy groups improve solubility but may reduce thermal stability compared to nitro derivatives .
Corrosion Inhibition Efficiency
- Low Carbon Steel in HCl: Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate (Pr3) achieves 92% inhibition at 10⁻³ M, following Langmuir adsorption . Morpholinyl derivatives may outperform due to stronger donor-acceptor interactions with metal surfaces.
Q & A
How can researchers optimize the synthesis of this compound using multi-component reactions (MCRs)?
Methodological Answer:
The synthesis can be optimized via MCRs by selecting solvent systems and catalysts that enhance reaction efficiency. Evidence shows that four-component reactions in water with ionic liquid catalysts (e.g., [2-aminobenzoato][PF6]) yield high-purity products . Key parameters include:
- Solvent Choice: Water or ethanol improves atom economy and reduces toxicity .
- Catalyst Screening: Ionic liquids (e.g., [PF6]-based salts) increase reaction rates by stabilizing intermediates .
- Temperature Control: Reactions at 60–80°C balance yield and decomposition risks .
Advanced optimization may involve design-of-experiment (DoE) approaches to assess variable interactions (e.g., molar ratios, time).
What techniques are critical for determining the crystal structure and molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing bond lengths, angles, and torsion angles with precision (±0.004 Å for C–C bonds) . Key steps:
- Crystallization: Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow high-quality crystals .
- Data Collection: Employ a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
- Refinement: Apply SHELXL-97 with disorder modeling for morpholine/phenyl groups (R factor < 0.05) .
Complementary techniques like DFT-calculated geometries validate experimental data .
How do substituents on the 4-position phenyl group influence physicochemical properties?
Methodological Answer:
Substituents like morpholin-4-yl (electron-donating) vs. isopropyl (steric) groups alter electronic and steric profiles:
- Electronic Effects: Morpholin-4-yl enhances solubility in polar solvents via hydrogen bonding .
- Steric Effects: Bulkier groups (e.g., 4-methylphenyl) increase dihedral angles between pyran and phenyl rings (e.g., 85.2° vs. 72.5° for smaller groups), affecting packing density .
- Stability: Electron-withdrawing groups (e.g., cyano) reduce oxidation susceptibility .
Advanced studies: Use Hammett constants (σ) to predict substituent effects on reactivity .
What role do DFT calculations play in predicting reactivity and stability?
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts:
- Reactivity Sites: Nucleophilic Fukui indices identify the cyano group as susceptible to nucleophilic attack .
- Thermodynamic Stability: Gibbs free energy calculations compare stability of tautomers (e.g., enamine vs. imine forms) .
- Reaction Pathways: Intrinsic reaction coordinate (IRC) analysis maps energy profiles for ring-opening reactions .
Validate predictions with experimental kinetics (e.g., HPLC monitoring).
How should researchers address discrepancies in reported synthesis yields or structural parameters?
Methodological Answer:
Contradictions arise from varying reaction conditions or analytical methods. Mitigation strategies:
- Yield Discrepancies: Compare catalyst loading (e.g., 5 mol% vs. 10 mol% ionic liquids) and purity of starting materials .
- Structural Variations: Re-analyze SC-XRD data using consistent refinement protocols (e.g., same software version) .
- Statistical Analysis: Apply Bland-Altman plots to assess systematic biases between labs .
What methodological approaches are recommended for evaluating potential bioactivity?
Methodological Answer:
While direct evidence is limited, structural analogs (e.g., pyran-3-carboxylates) guide assay design:
- Target Selection: Prioritize kinases or GPCRs due to morpholine’s affinity for ATP-binding pockets .
- In Vitro Assays: Use MIC assays for antimicrobial activity (e.g., against S. aureus) or MTT assays for cytotoxicity .
- SAR Studies: Modify the 4-phenyl substituent to assess bioactivity trends (e.g., morpholin-4-yl vs. halogenated groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
